Cas no 443144-26-1 (Pruvanserin)

Pruvanserin structure
Pruvanserin structure
商品名:Pruvanserin
CAS番号:443144-26-1
MF:C12H10N2O3
メガワット:230.219
CID:2700925
PubChem ID:6433122

Pruvanserin 化学的及び物理的性質

名前と識別子

    • 7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile
    • NS00072775
    • L001679
    • 1-[(3-Cyano-1H-indol-7-yl)carbonyl]-4-[2-(4-fluorophenyl)ethyl]piperazine
    • LY2420586
    • 1-((3-Cyano-1H-indol-7-yl)carbonyl)-4-(2-(4-fluorophenyl)ethyl)piperazine
    • UL09X1D9EM
    • Pruvanserin [INN]
    • LY-2422347 FREE BASE
    • AS-84847
    • LSN2422347
    • LY-2420586
    • SCHEMBL678751
    • GLXC-25447
    • 443144-26-1
    • HY-106246
    • BRD-K43837174-003-01-3
    • DB13094
    • AQRLDDAFYYAIJP-UHFFFAOYSA-N
    • Pruvanserin
    • F88776
    • EMD-281014
    • Q7253203
    • Piperazine, 1-((3-cyano-1H-indol-7-yl)carbonyl)-4-(2-(4-fluorophenyl)ethyl)-
    • EMD390920
    • Pruvanserin (USAN/INN)
    • CHEMBL1215661
    • 7-{4-[2-(4-fluorophenyl)ethyl]piperazin-1-carbonyl}-1H-indole-3-carbonitrile
    • LSN-2422347
    • PRUVANSERIN [USAN]
    • 1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
    • EMD-390920
    • SB16534
    • 7-(4-(4-Fluorophenethyl)piperazine-1-carbonyl)-1H-indole-3-carbonitrile
    • LY2422347
    • LY-2422347
    • CHEBI:177485
    • UNII-UL09X1D9EM
    • BDBM50324540
    • NCGC00370956-01
    • (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone
    • Pruvanserin [USAN:INN]
    • D06632
    • CS-0025413
    • EMD 390920
    • 7-{4-(2-(4-Fluorophenyl)ethyl)piperazine-1-carbonyl}-1H-indole-3-carbonitrile
    • 7-[4-[2-(4-luorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile
    • DTXSID40196133
    • Pruvanserina
    • Pruvanserine
    • インチ: InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2
    • InChIKey: AQRLDDAFYYAIJP-UHFFFAOYSA-N
    • ほほえんだ: C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N

計算された属性

  • せいみつぶんしりょう: 376.16993947g/mol
  • どういたいしつりょう: 376.16993947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 589
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 63.1Ų

Pruvanserin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01SMWH-100mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
100mg
$2602.00 2025-02-12
eNovation Chemicals LLC
Y1244218-100mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
100mg
$1260 2025-02-25
eNovation Chemicals LLC
Y1244218-25mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
25mg
$505 2025-02-27
eNovation Chemicals LLC
Y1244218-100mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
100mg
$1260 2025-02-27
eNovation Chemicals LLC
Y1244218-10mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
10mg
$345 2025-02-25
eNovation Chemicals LLC
Y1244218-10mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
10mg
$345 2024-06-05
eNovation Chemicals LLC
Y1244218-25mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
25mg
$505 2024-06-05
1PlusChem
1P01SMO5-10mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
10mg
$353.00 2024-05-02
Aaron
AR01SMWH-25mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
25mg
$1044.00 2025-02-12
eNovation Chemicals LLC
Y1244218-25mg
1H-Indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-
443144-26-1 95%
25mg
$505 2025-02-25

Pruvanserin 関連文献

Related Articles

Pruvanserinに関する追加情報

Introduction to Pruvanserin (CAS No. 443144-26-1) in Modern Pharmaceutical Research

Pruvanserin, identified by the chemical compound code CAS No. 443144-26-1, represents a significant advancement in the field of pharmaceutical chemistry and psychopharmacology. This compound has garnered considerable attention due to its unique molecular structure and promising therapeutic applications, particularly in the treatment of cognitive and emotional disorders. The following exploration delves into the molecular characteristics, pharmacological mechanisms, and recent research developments associated with Pruvanserin.

The molecular structure of Pruvanserin (CAS No. 443144-26-1) is characterized by its intricate arrangement of heterocyclic rings and functional groups, which contribute to its distinct pharmacological profile. This structural complexity allows for selective interaction with specific neurotransmitter receptors in the brain, primarily targeting serotonin 5-HT2A receptors. Such selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy, a cornerstone of modern drug development strategies.

In recent years, Pruvanserin has been extensively studied for its potential in managing conditions such as schizophrenia and Alzheimer's disease. Preclinical studies have demonstrated that this compound exhibits robust cognitive-enhancing properties without inducing significant motor side effects, a common issue with many antipsychotic medications. The mechanism of action involves modulating the balance between serotonin and dopamine pathways, which are implicated in the pathophysiology of these neurological disorders.

One of the most compelling aspects of Pruvanserin is its ability to enhance synaptic plasticity and neurogenesis in animal models. These effects are mediated through its interaction with 5-HT2A receptors, which play a pivotal role in synaptic transmission and neuronal survival. Furthermore, preliminary clinical trials have shown encouraging results in patients suffering from cognitive impairment, suggesting that Pruvanserin could become a viable therapeutic option for these conditions.

The development of Pruvanserin (CAS No. 443144-26-1) also highlights the importance of structure-activity relationship (SAR) studies in drug design. By systematically modifying its molecular framework, researchers have been able to optimize its pharmacokinetic and pharmacodynamic properties. This iterative process has led to the identification of analogs with improved solubility, bioavailability, and target specificity, further enhancing the compound's therapeutic potential.

Recent advancements in computational chemistry have enabled more accurate predictions of Pruvanserin's behavior within biological systems. Molecular dynamics simulations and virtual screening techniques have been employed to elucidate its interactions with receptor proteins at an atomic level. These insights have not only refined our understanding of its mechanism of action but also guided the design of next-generation derivatives with enhanced efficacy and reduced toxicity.

The future prospects for Pruvanserin are promising, with ongoing research focusing on long-term safety profiles and combination therapies. Investigational studies are exploring its potential synergistic effects when used alongside other medications commonly prescribed for neurological disorders. Additionally, efforts are underway to develop novel delivery systems that could improve drug delivery efficiency and patient compliance.

In conclusion, Pruvanserin (CAS No. 443144-26-1) stands as a testament to the progress being made in targeted pharmacotherapy for mental health conditions. Its unique molecular properties, coupled with promising preclinical and clinical data, position it as a frontrunner in the quest for more effective treatments for schizophrenia, Alzheimer's disease, and related cognitive impairments. As research continues to uncover new insights into its pharmacological actions, Pruvanserin is poised to make a significant impact on patient care in the coming years.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd